- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite Derivative, Nucleosides, 2003, 22(5-8), 1343-1346

Cas no 97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine)

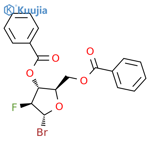

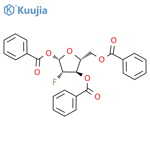

97614-47-6 structure

Nom du produit:1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

Numéro CAS:97614-47-6

Le MF:C24H21FN2O7

Mégawatts:468.431150197983

CID:803724

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Propriétés chimiques et physiques

Nom et identifiant

-

- 2,4(1H,3H)-Pyrimidinedione,1-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl-

- 1-(3',5'-DI-O-BENZOYL-2'-DEOXY-2'-FLUORO-B-D-ARABINOFURANOSYL)-THYMINE

- 1-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)thymine

- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)

- D

- 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

-

- Piscine à noyau: 1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m1/s1

- La clé Inchi: CEPDPXNYCRCFRV-RCLSDMTESA-N

- Sourire: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=C(C)C(=O)NC1=O

Propriétés expérimentales

- Dense: 1.42±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilité: Insuluble (1.4E-4 g/L) (25 ºC),

- Le PSA: 116.69000

- Le LogP: 2.16310

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM161847-250mg |

((2R,3R,4S,5R)-3-(benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 250mg |

$954 | 2024-07-18 | |

| TRC | D212080-100mg |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |

97614-47-6 | 100mg |

$ 270.00 | 2022-06-05 | ||

| TRC | D212080-250mg |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |

97614-47-6 | 250mg |

$ 540.00 | 2022-06-05 | ||

| TRC | D212080-50mg |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |

97614-47-6 | 50mg |

$ 165.00 | 2022-06-05 | ||

| Crysdot LLC | CD70000025-1g |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 1g |

$2550 | 2024-07-18 | |

| Crysdot LLC | CD70000025-100mg |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 100mg |

$640 | 2024-07-18 | |

| Ambeed | A538952-1g |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 1g |

$340.0 | 2024-04-16 | |

| Crysdot LLC | CD70000025-250mg |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 250mg |

$1020 | 2024-07-18 |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Carbon tetrachloride ; 3 d, 77 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; heated

1.2 Solvents: Ethanol ; rt; heated

1.2 Solvents: Ethanol ; rt; heated

Référence

- Nucleic acid analog as anti-hepatitis B virus agent, and preparation thereof, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Solvents: Carbon tetrachloride

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Référence

- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635

Méthode de production 4

Conditions de réaction

Référence

- Development of practical synthetic method for 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)thymine (S-FMAU) which is a promising therapeutic agent for the chronic active epstein barr virus infection; CAEBV, Yuki Gosei Kagaku Kyokaishi, 2017, 75(2), 121-133

Méthode de production 5

Conditions de réaction

Référence

- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

Méthode de production 6

Conditions de réaction

1.1 Solvents: Acetonitrile

Référence

- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU), Journal of Organic Chemistry, 1985, 50(19), 3644-7

Méthode de production 7

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 16 h, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux

1.4 Solvents: Chloroform ; 24 h, reflux

1.5 Solvents: Water ; 0 °C; overnight, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux

1.4 Solvents: Chloroform ; 24 h, reflux

1.5 Solvents: Water ; 0 °C; overnight, rt

Référence

- Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs, Bioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4053-4056

Méthode de production 8

Conditions de réaction

Référence

- Synthesis and antiviral activity of fluoro sugar nucleosides. 1: Studies on 4'-azido-2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides, Archives of Pharmacal Research, 1995, 18(5), 364-5

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 24 h, rt

1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt

1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt

Référence

- Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism, Organic Letters, 2017, 19(2), 404-407

Méthode de production 10

Conditions de réaction

1.1 Solvents: Acetonitrile

Référence

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, (2000),

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Raw materials

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

- Clofarabine Impurity 22

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

- O,O′-Bis(trimethylsilyl)thymine

- Thymine

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preparation Products

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Littérature connexe

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine) Produits connexes

- 1567129-78-5(1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one)

- 914225-53-9(2-bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene)

- 2757951-54-3(3-Thietanol, 3-(4-methylbenzenesulfonate))

- 1170295-23-4(8-(Hydrazinylmethyl)quinoline Dihydrochloride)

- 1170909-72-4(1-(2-Methyl-5-nitrophenyl)biguanide Hydrochloride)

- 59729-23-6(L-Alanine,3,3-difluoro-)

- 2229487-82-3(Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate)

- 7061-57-6(5-methyl-2-(1-methylethyl)phenyl [(2,4-dinitrophenyl)sulfinyl]acetate)

- 2228765-90-8(3-(4-cyclopropyl-1,3-thiazol-5-yl)propanal)

- 2012765-77-2(1-(3-fluoro-2-hydroxypropyl)cyclopropane-1-sulfonamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97614-47-6)1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

Pureté:99%

Quantité:1g

Prix ($):306.0